3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a fused pyrimidine and pyridine ring system. Its chemical structure is as follows:
Structure: C9H8ClN3O
This compound exhibits versatile biological activities, including CXCR3 antagonism, inhibition of human leukocyte elastase (HLE), and specific efflux pump inhibition. It has applications in pharmaceuticals, bioactive compounds, and polymer materials .
Preparation Methods
The synthesis of 3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. Here are the key points:
- The reaction proceeds under mild conditions and can be executed on a gram scale.
- The synthetic route involves the introduction of an arylsulfenyl or arylselenyl group at the C-3 position of the pyrimidine ring.
- Preliminary investigations suggest a radical mechanistic pathway for these transformations .
Chemical Reactions Analysis
3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various reactions:
Oxidation: It may be oxidized to form derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom.
Reduction: Reduction of the carbonyl group can yield related compounds. Common reagents include hydrazines, sulfur sources, and metal-free catalysts.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as an antihypertensive, antimicrobial, and anticancer agent.
Chemistry: As a building block for heterocyclic synthesis.
Industry: In the development of new materials and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While 3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, similar compounds include other pyrimidine derivatives and heterocyclic scaffolds.
Remember that this compound’s diverse applications make it an intriguing subject for further investigation and development in various fields
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-amino-2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H8ClN3O/c1-5-3-2-4-13-8(5)12-7(10)6(11)9(13)14/h2-4H,11H2,1H3 |
InChI Key |
ILFHLQYNHUDSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)N)Cl |
Origin of Product |
United States |
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